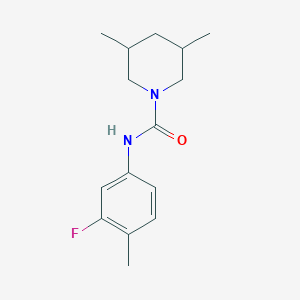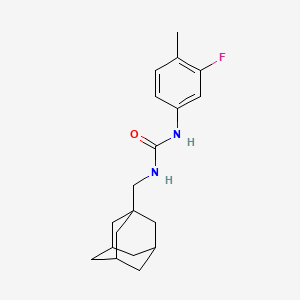
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a chemical compound with potential applications in scientific research. AFAU is a derivative of the antiviral drug amantadine and has been shown to have antitumor and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and viral replication. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This compound has also been shown to inhibit the activity of the enzyme neuraminidase, which is involved in the replication of influenza virus. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential as a therapeutic agent for cancer and viral infections. This compound has been shown to have antitumor and antiviral properties, which make it a promising candidate for further research. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Another limitation is the lack of information on its long-term toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea. One area of research is to further elucidate its mechanism of action. This will help to understand how this compound inhibits cell growth and viral replication and will aid in the development of more potent derivatives.
Another area of research is to optimize the synthesis method of this compound to improve its yield and purity. This will make it more accessible for further research and potential therapeutic applications.
Finally, future research should focus on the in vivo efficacy and toxicity of this compound. This will help to determine its potential as a therapeutic agent for cancer and viral infections and will aid in the development of clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its antitumor and antiviral properties make it a promising candidate for further research. The synthesis method of this compound is relatively simple, but its limited solubility and potential toxicity are limitations. Future research should focus on elucidating its mechanism of action, optimizing its synthesis method, and determining its in vivo efficacy and toxicity.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential applications in scientific research. One area of research is its antitumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is its antiviral properties. This compound has been shown to inhibit the replication of several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). This compound has also been shown to enhance the immune response to viral infections.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-12-2-3-16(7-17(12)20)22-18(23)21-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXYYVOCJFGRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
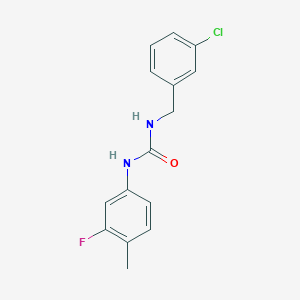
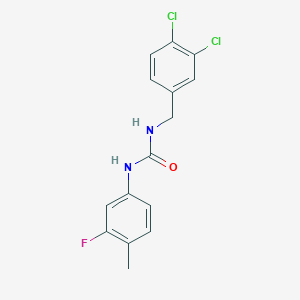
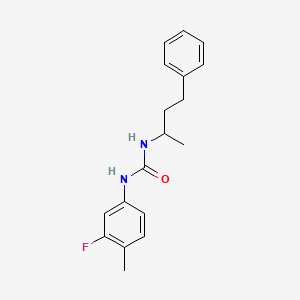
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)

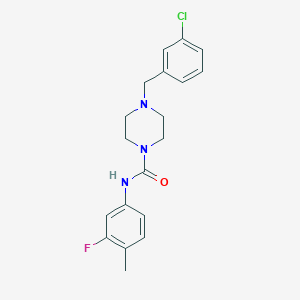
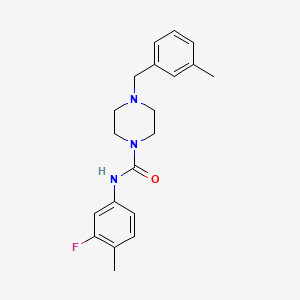
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)

